

The Discovery and Developmental History of Quinmerac: A Technical Guide

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Compound of Interest

Compound Name:	Quinmerac
Cat. No.:	B026131

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Introduction

Quinmerac is a selective, soil-acting herbicide belonging to the quinolinecarboxylic acid chemical class. First brought to market by BASF in the early 1990s, it has become a key tool for the control of broadleaf weeds, most notably cleavers (*Galium aparine*), in a variety of important agricultural crops. Like other herbicides in its class, such as quinclorac, **Quinmerac** functions as a synthetic auxin, disrupting normal plant growth processes in susceptible species. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Quinmerac**.

Historical Development

The development of quinolinecarboxylic acids as herbicides is part of the broader history of synthetic auxin research, which began in the 1940s. While the first auxinic herbicides were phenoxy-carboxylic acids like 2,4-D, research into other chemical scaffolds with similar biological activity continued.

BASF AG was a key player in the development of this specific chemical family. Patent literature from the 1980s shows BASF actively exploring quinoline derivatives for their herbicidal properties. **Quinmerac**, also known by its development code BAS 518 H, was first manufactured by BASF in 1993.^[1] Early field trials in the late 1980s and early 1990s demonstrated its exceptional efficacy and selectivity for controlling *Galium aparine* in cereal crops and field boundaries.^{[2][3]} This led to its commercialization and integration into weed management programs, particularly in Europe.

In 2016, in response to the detection of **Quinmerac** and another herbicide, metazachlor, in water sources, BASF, in collaboration with Adama, initiated a product stewardship program known as "Metazachlor Matters" to promote best practices and mitigate environmental contamination.^[4]

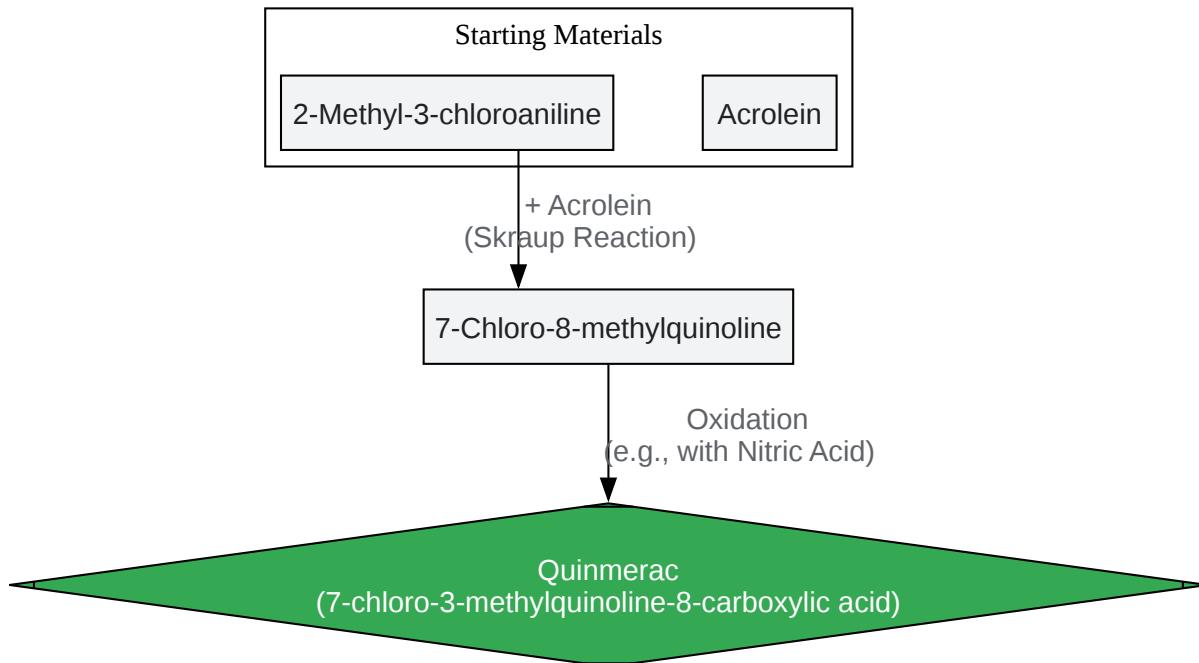
Chemical Properties and Synthesis

Quinmerac is chemically defined as 7-chloro-3-methylquinoline-8-carboxylic acid. Its properties are summarized in the table below.

Property	Value
IUPAC Name	7-chloro-3-methylquinoline-8-carboxylic acid
CAS Number	90717-03-6
Chemical Formula	C ₁₁ H ₈ ClNO ₂
Molar Mass	221.64 g·mol ⁻¹
Appearance	Solid
Water Solubility	Varies with pH
Mode of Action	Synthetic Auxin (HRAC Group 4)

Chemical Synthesis

Several synthetic routes to **Quinmerac** have been developed. A common approach involves the construction of the quinoline core followed by oxidation. One patented method involves the oxidation of the corresponding 8-methylquinoline precursor.^[5]



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Fig 1. Simplified synthetic pathway for Quinmerac.

Experimental Protocol: Synthesis of 7-chloro-8-quinolinecarboxylic acid

The following protocol is adapted from patented industrial methods for the synthesis of the core structure of **Quinmerac**.^[5]

- **Reaction Setup:** To a suitable reactor, add 7-chloro-8-methylquinoline, an N-hydroxyphthalimide compound as a catalyst, and azobisisobutyronitrile as an initiator, dissolved in a reaction solvent such as acetonitrile.
- **Oxidation:** Pressurize the reactor with oxygen to approximately 4 MPa. Heat the reaction mixture to 80°C with constant stirring. The reaction is continued until oxygen consumption ceases.

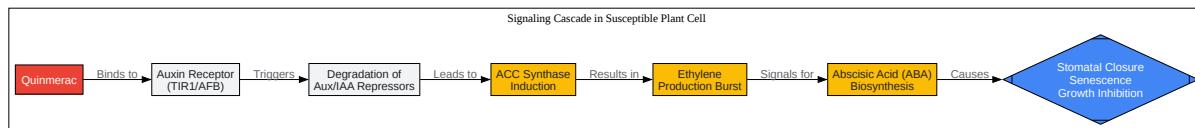
- Isolation: Cool the reaction mixture to room temperature. The solid product, 7-chloro-8-quinolinecarboxylic acid, will precipitate.
- Purification: Separate the solid product from the reaction liquid via filtration. The solid phase is the crude product. The reaction liquid phase containing the solvent and catalyst can potentially be recycled.
- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product of high purity.

Mode of Action: Synthetic Auxin

Quinmerac is classified as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations, leading to uncontrolled and disorganized growth in susceptible dicotyledonous plants. The primary mechanism involves the induction of stress-related phytohormones.

The proposed signaling cascade is as follows:

- Auxin Perception: **Quinmerac** binds to auxin receptors (e.g., TIR1/AFB protein complexes).
- ACC Synthase Induction: This binding leads to the degradation of Aux/IAA repressor proteins, which in turn allows for the transcription of auxin-responsive genes, including those coding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.
- Ethylene Production: Increased ACC synthase activity leads to a rapid burst in the production of ACC, the direct precursor to ethylene.
- ABA Biosynthesis: The surge in ethylene acts as a signal to upregulate the biosynthesis of abscisic acid (ABA), a key stress hormone.
- Phytotoxicity: Elevated ABA levels lead to stomatal closure, inhibition of photosynthesis, and the induction of senescence pathways, ultimately causing growth inhibition, necrosis, and plant death.



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Fig 2. *Quinmerac's mode of action signaling pathway.*

Experimental Protocol: Analysis of Auxin-Induced Hormones

This protocol is a standard method for quantifying ethylene production from plant tissues.[3][6]

- Sample Incubation: Excise plant tissue (e.g., leaves, shoots) from both control and **Quinmerac**-treated plants. Place the tissue into gas-tight glass vials of a known volume.
- Headspace Accumulation: Seal the vials and incubate them under controlled light and temperature conditions for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.
- Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial.
- GC Analysis: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column) for separating volatile hydrocarbons.
- Quantification: Compare the peak area of ethylene from the sample to a standard curve generated by injecting known concentrations of ethylene gas. Results are typically expressed as nL of ethylene per gram of fresh weight per hour.

This protocol describes the extraction and quantification of ABA from plant tissue using liquid chromatography-tandem mass spectrometry.

- Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
- Extraction: Extract the powdered tissue with an 80% methanol solution containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated ABA, d6-ABA).
- Purification: Centrifuge the extract to pellet debris. The supernatant can be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
- LC-MS/MS Analysis: Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. Use a reverse-phase C18 column for separation.
- Quantification: Quantify the amount of ABA by comparing the ratio of the endogenous ABA peak area to the d6-ABA internal standard peak area against a standard calibration curve.

Herbicidal Efficacy

Quinmerac is highly effective against a narrow spectrum of broadleaf weeds, making it a valuable tool for selective weed control. Its primary target is Galium aparine (cleavers), a highly competitive weed in cereal and oilseed rape crops.[\[7\]](#)

Weed Species	Common Name	Application Rate (g a.i./ha)	% Control (approx.)	Crop	Reference(s)
Galium aparine	Cleavers	500 - 1000	89 - 98%	Cereals	[6]
Galium aparine	Cleavers	250 - 750	Good to Excellent	Cereal Headlands	[2][8]
Veronica spp.	Speedwell	500 - 750	Susceptible	Cereal Headlands	[8]
Papaver rhoeas	Corn Poppy	500 - 750	Susceptible	Cereal Headlands	[8]
Lamium purpureum	Red Dead-nettle	500 - 750	Susceptible	Cereal Headlands	[8]

Experimental Protocol: Dose-Response Bioassay for Efficacy

This protocol outlines a general procedure for determining the effective dose (ED) of a herbicide required to control a target weed species.

- Plant Cultivation: Grow target weed species (e.g., *Galium aparine*) in pots containing a standard soil mix under controlled greenhouse conditions.
- Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), apply **Quinmerac** at a range of doses (e.g., 0, 50, 100, 250, 500, 1000 g a.i./ha). Use a laboratory track sprayer to ensure uniform application. Include an untreated control group.
- Experimental Design: Arrange the pots in a randomized complete block design with multiple replications (e.g., 4-6) for each dose.
- Assessment: After a set period (e.g., 21 days after treatment), assess the herbicidal effect. This is typically done by visual assessment of injury (on a 0-100% scale) and by harvesting the above-ground biomass and determining the dry weight.

- Data Analysis: Analyze the data using non-linear regression, fitting a log-logistic dose-response curve to the biomass data (expressed as a percentage of the untreated control).[\[9\]](#)
[\[10\]](#) From this curve, calculate the ED₅₀ and ED₉₀ values, which represent the doses required to cause a 50% and 90% reduction in biomass, respectively.

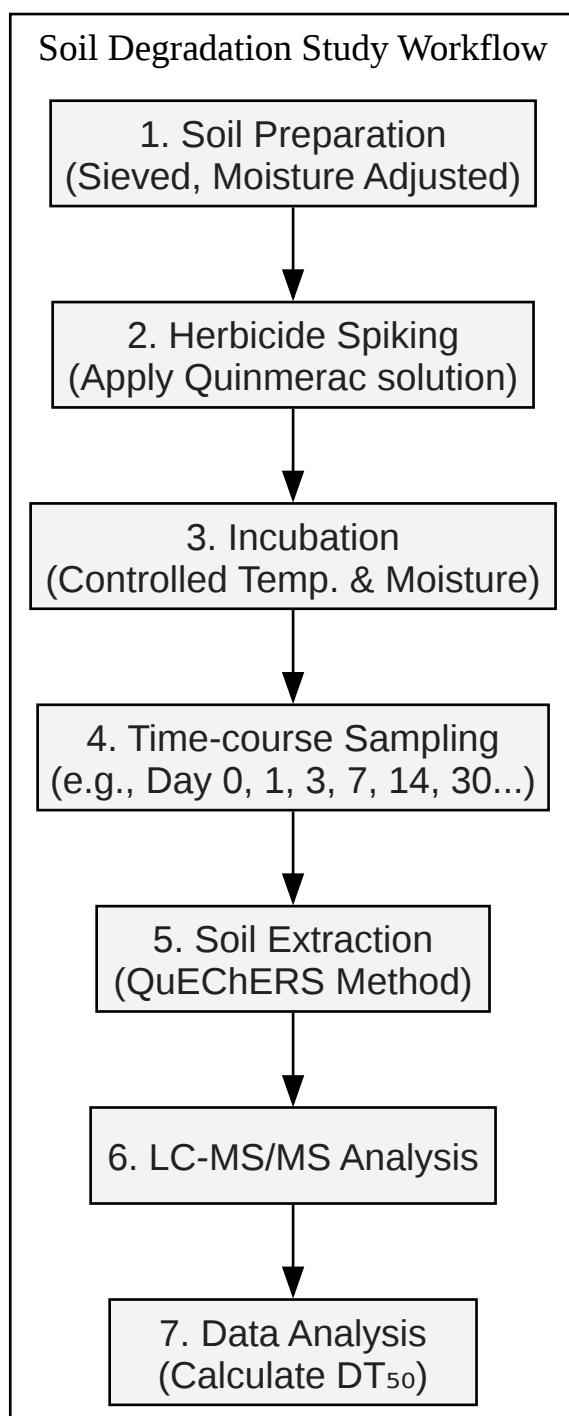
Environmental Fate

Understanding the environmental behavior of a herbicide is critical for its safe and sustainable use. **Quinmerac** is characterized by its high mobility and moderate persistence in soil.

Parameter	Value Range	Classification	Reference
Soil DT ₅₀ (field)	4.6 – 19.2 days	Low Persistence	[11] [12]
Soil DT ₉₀ (field)	40 – 193 days	Moderately Persistent	[11]
Mobility (Koc)	< 15 ml g ⁻¹ (estimated)	Very Mobile	[13]

Experimental Protocol: Soil Degradation and Residue Analysis

The following protocol describes a laboratory incubation study to determine the rate of **Quinmerac** degradation in soil, followed by a method for residue analysis.[\[12\]](#)[\[14\]](#)



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Fig 3. Workflow for a laboratory soil degradation study.

- Soil Incubation:

- Collect fresh soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm mesh) and adjust its moisture content to a specified level (e.g., 40-60% of water holding capacity).
- Treat a known mass of soil with a standard solution of **Quinmerac** to achieve a target concentration.
- Incubate the treated soil in the dark at a constant temperature (e.g., 20°C).
- Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days). Store samples frozen (-20°C) until analysis.

- Residue Analysis (QuEChERS Method):
 - Extraction: Place a subsample of soil (e.g., 5 g) into a centrifuge tube. Add water and vortex. Add acetonitrile with 1% acetic acid and a packet of QuEChERS salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously and then centrifuge.[15][16]
 - Dispersive SPE Cleanup (Optional): Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18). Vortex and centrifuge.
 - Analysis: Take the final supernatant, filter, and analyze for **Quinmerac** concentration using LC-MS/MS as described in section 3.1.2.
- Data Calculation:
 - Plot the concentration of **Quinmerac** remaining in the soil against time.
 - Fit the data to a first-order decay kinetic model to calculate the degradation half-life (DT₅₀).

Conclusion

Quinmerac represents a significant development in the targeted control of problematic broadleaf weeds. Its discovery by BASF provided growers with a highly selective tool, particularly for managing Galium aparine. Its mode of action as a synthetic auxin, leading to a cascade of ethylene and ABA production, is a well-documented example of hormonal disruption for herbicidal effect. While its mobility in soil requires careful management to prevent off-site

movement, its relatively low persistence helps mitigate long-term environmental accumulation. The experimental protocols and data presented in this guide offer a technical foundation for researchers and professionals working on herbicide development, mode of action studies, and environmental risk assessment.

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